molecular formula C14H11NOS2 B7454051 (2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanone

(2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanone

Cat. No. B7454051
M. Wt: 273.4 g/mol
InChI Key: JMBZNSQGQKVUPF-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanone, also known as MBT-PEG3-O-CO-Ph, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

(2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph has been studied extensively for its potential applications in various fields, including medicine, materials science, and catalysis. In medicine, (2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph has been found to exhibit anticancer properties, with studies showing its ability to induce apoptosis in cancer cells. In materials science, (2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph has been used as a building block for the synthesis of various materials, including metal-organic frameworks and polymers. In catalysis, (2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph has been used as a catalyst for various reactions, including the Suzuki-Miyaura coupling reaction.

Mechanism of Action

The mechanism of action of (2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph is not fully understood, but studies have suggested that it may act by inhibiting various enzymes involved in cancer cell growth and proliferation. Specifically, (2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
(2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph has been found to exhibit various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit MMP activity, and reduce tumor growth in animal models. Additionally, studies have suggested that (2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph may have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using (2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph in lab experiments is its versatility, as it can be used in various applications, including medicine, materials science, and catalysis. Additionally, (2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using (2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph in lab experiments is its potential toxicity, as studies have suggested that it may have cytotoxic effects on normal cells.

Future Directions

There are several future directions for the study of (2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph. One area of research is the development of more efficient synthesis methods for (2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph, which could lead to increased production and lower costs. Additionally, further studies are needed to elucidate the mechanism of action of (2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph and its potential applications in various fields. Finally, more research is needed to evaluate the safety and toxicity of (2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph, particularly in the context of its potential use in medicine.

Synthesis Methods

(2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-aminobenzothiazole with methylglyoxal, followed by the reaction with 2-mercaptothiophene. This intermediate product is then reacted with polyethylene glycol (PEG) and phenyl isocyanate to produce the final product, (2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph.

properties

IUPAC Name

(2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS2/c1-15-10-5-2-3-6-12(10)18-14(15)9-11(16)13-7-4-8-17-13/h2-9H,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBZNSQGQKVUPF-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C/C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.